An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-fluoro-2-nitropyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-fluoro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with significant biological activity. Among these, 5-Chloro-3-fluoro-2-nitropyridine has emerged as a compound of interest, offering a trifunctional scaffold for the development of novel therapeutic agents and functional materials. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of 5-Chloro-3-fluoro-2-nitropyridine, grounded in technical data and practical insights to facilitate its effective utilization in research and development.
Molecular and Physicochemical Profile
5-Chloro-3-fluoro-2-nitropyridine is a substituted pyridine ring bearing a chloro, a fluoro, and a nitro group. These substituents significantly influence the electron density distribution of the pyridine ring, thereby dictating its reactivity and physical properties.
Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | 5-Chloro-3-fluoro-2-nitropyridine |
| CAS Number | 1064783-29-4 [No valid citation found] |
| Molecular Formula | C₅H₂ClFN₂O₂[1][2] |
| Molecular Weight | 176.53 g/mol [1][2] |
| Canonical SMILES | C1=C(C(=NC=C1Cl)F)[O-] |
| InChI Key | FUKOQNFWJNNEQO-UHFFFAOYSA-N[1][2] |
Tabulated Physicochemical Data
The physicochemical properties of 5-Chloro-3-fluoro-2-nitropyridine are crucial for its handling, reaction setup, and purification. Below is a summary of available data, combining experimentally determined values with reliable predictions where experimental data is not available.
| Property | Value | Source |
| Physical State | Solid[1][2] | Fluorochem, Echemi |
| Melting Point | Data not available | |
| Boiling Point | 266.7 ± 35.0 °C (Predicted) | Echemi[3] |
| Density | 1.595 ± 0.06 g/cm³ (Predicted) | Echemi[3] |
| Solubility | Data not available | |
| Flash Point | 115.1 ± 25.9 °C (Predicted) | Echemi[3] |
| pKa | Data not available | |
| LogP (XLogP3) | 1.7 | Echemi[3] |
Spectroscopic Characterization
While specific spectral data for 5-Chloro-3-fluoro-2-nitropyridine is not publicly available in the search results, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[4] This section outlines the expected spectral features based on the molecular structure, which are critical for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the electronegativity of the attached halogen and nitro groups.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the fluorine atom at the 3-position. Its chemical shift will be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for confirming the molecular weight of 5-Chloro-3-fluoro-2-nitropyridine. The exact mass is expected to be 175.9789 m/z for the [M]+ ion. The isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands are expected for:
-
C-Cl stretching vibrations.
-
C-F stretching vibrations.
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Asymmetric and symmetric stretching of the nitro group (NO₂).
-
Aromatic C-H and C=C/C=N stretching vibrations.
Synthesis and Reactivity
Synthetic Approaches
Caption: A conceptual workflow for the synthesis of 5-Chloro-3-fluoro-2-nitropyridine.
Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution
The chemical reactivity of 5-Chloro-3-fluoro-2-nitropyridine is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nature of the nitro group. This electronic arrangement makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles.
The chloro and fluoro substituents serve as leaving groups in SNAr reactions. The relative reactivity of these halogens as leaving groups can be influenced by their position on the ring and the nature of the attacking nucleophile. Generally, the position ortho or para to the strongly activating nitro group is most susceptible to nucleophilic attack. In the case of 5-Chloro-3-fluoro-2-nitropyridine, both halogens are positioned to be activated by the 2-nitro group, opening up possibilities for selective substitution reactions.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Applications in Drug Discovery and Development
Halogenated and nitrated pyridine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[7][8][9] The trifunctional nature of 5-Chloro-3-fluoro-2-nitropyridine makes it a versatile building block for introducing the pyridyl moiety into larger, more complex molecules.
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The presence of both chloro and fluoro atoms on the pyridine ring of 5-Chloro-3-fluoro-2-nitropyridine allows for differential reactivity, enabling sequential and site-selective modifications. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.
Safety, Handling, and Disposal
As a laboratory chemical, 5-Chloro-3-fluoro-2-nitropyridine requires careful handling to minimize exposure and ensure a safe working environment. The following guidelines are based on available safety data for this and structurally related compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS classifications for 5-Chloro-3-fluoro-2-nitropyridine are not consistently available, related chloronitropyridines are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[10] Therefore, it is prudent to handle this compound with appropriate precautions.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.
Conclusion
5-Chloro-3-fluoro-2-nitropyridine is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its physicochemical properties, dominated by the electron-withdrawing effects of its substituents, make it an excellent substrate for nucleophilic aromatic substitution reactions. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this compound in the creation of novel and impactful molecules. Further experimental investigation into its specific physicochemical parameters and biological activities is warranted to expand its application in scientific research.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025-12-19). Available at: [Link].
-
NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Available at: [Link].
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021-12-12). Available at: [Link].
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available at: [Link].
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